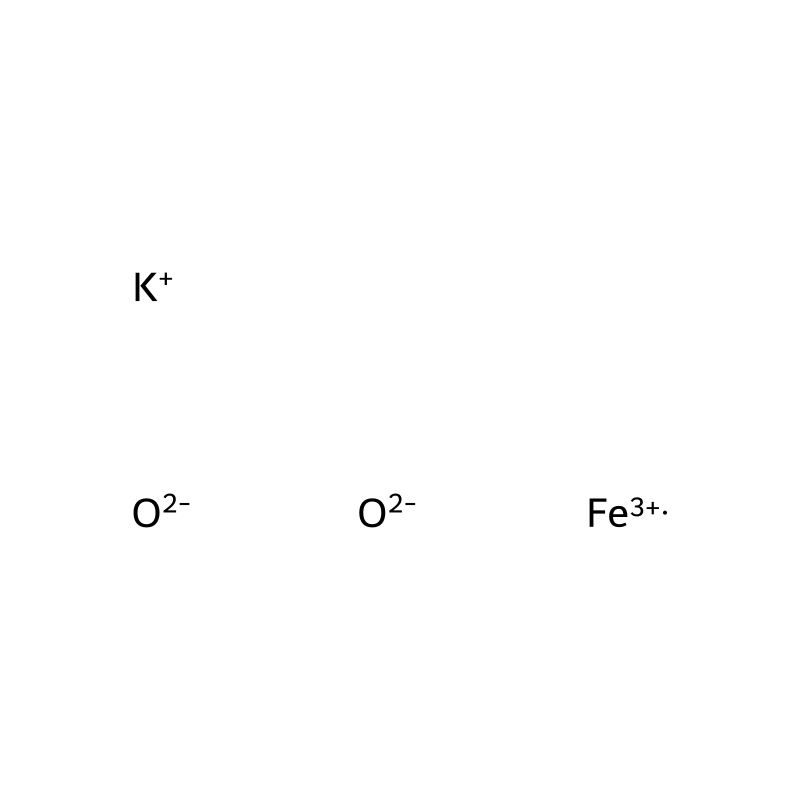Potassium ferrite
FeKO2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
FeKO2
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomedical Applications:
Potassium ferrite holds significant promise in the biomedical field due to its magnetic properties. Researchers are exploring its potential in:
- Diagnostics: KFeO2 nanoparticles, when functionalized with specific biomolecules, can potentially be used for targeted imaging and diagnosis of various diseases . They can be designed to bind to specific markers of diseases, allowing for early detection and monitoring.
- Drug Delivery: KFeO2 nanoparticles can act as carriers for targeted drug delivery. By attaching them to medications, researchers aim to deliver them to specific cells or tissues, improving treatment efficacy and reducing side effects .
- Magnetic Hyperthermia: This technique uses an alternating magnetic field to heat magnetic nanoparticles. KFeO2 nanoparticles, when introduced into tumors and exposed to a magnetic field, can generate localized heat, potentially aiding in cancer treatment .
Environmental Applications:
Potassium ferrite exhibits strong oxidizing and disinfecting properties, making it a potential candidate for:
- Water treatment: It can be used to remove contaminants like bacteria, viruses, and organic pollutants from water .
- Wastewater treatment: KFeO2 can effectively degrade organic pollutants and inactivate harmful microorganisms in wastewater, contributing to cleaner water resources .
Other Potential Applications:
Beyond the areas mentioned above, researchers are exploring the use of potassium ferrite in:
Potassium ferrite, with the chemical formula , is an inorganic compound characterized by its dark purple crystalline structure. It is known for its strong oxidizing properties and is utilized in various applications, particularly in environmental remediation and catalysis. The compound exhibits a unique orthorhombic crystalline structure and is hygroscopic, making it sensitive to moisture and carbon dioxide in the air, which can affect its stability and reactivity
This highlights its utility in environmental applications where the breakdown of harmful substances is required .
Potassium ferrite has been studied for its biological compatibility and potential applications in biomedicine. Its magnetic properties allow it to interact with various biomolecules, such as proteins and enzymes, potentially altering their activity. Research indicates that potassium ferrite can enhance or inhibit enzymatic reactions depending on the concentration used. In cytotoxicity assays, concentrations up to 5 mg/mL showed limited toxicity, suggesting its potential for safe biomedical applications
Several methods are employed to synthesize potassium ferrite: Potassium ferrite has diverse applications across several fields: Research on potassium ferrite's interactions focuses on its catalytic behavior and biological effects. Studies have shown that it can catalyze reactions effectively under visible light conditions, enhancing degradation rates of pollutants like methylene blue through photo-Fenton processes. Additionally, its interactions with cellular components suggest potential use in targeting specific biomolecules for therapeutic purposes
Potassium ferrite shares similarities with other ferrites but exhibits unique properties that differentiate it: Potassium ferrite's unique combination of biocompatibility and magnetic properties makes it particularly suitable for novel biomedical applications compared to other ferrites
Corrosive;Irritant Compound Formula Key Features Unique Aspects Sodium Ferrate Strong oxidizing agent, used similarly in wastewater treatment More soluble than potassium ferrite Barium Ferrate High stability under alkaline conditions Less common in biological applications Cobalt Ferrite Magnetic properties used in data storage Exhibits higher coercivity Nickel Ferrite Used in electronics due to high permeability More conductive than potassium ferrite
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]
Pictograms


Other CAS
12160-44-0
Wikipedia
General Manufacturing Information
Dates
on the growth and organic matter accumulation, production, and structural changes
in the cyanobacterium Microcystis aeruginosa. Environ Sci Pollut Res Int. 2017
Apr;24(12):11299-11308. doi: 10.1007/s11356-017-8757-3. Epub 2017 Mar 16. PubMed
PMID: 28299571.
2: Ma Y, Gao N, Li C. Degradation and Pathway of Tetracycline Hydrochloride in
Aqueous Solution by Potassium Ferrate. Environ Eng Sci. 2012 May;29(5):357-362.
PubMed PMID: 22566741; PubMed Central PMCID: PMC3337653.
3: Ye F, Ji H, Ye Y. Effect of potassium ferrate on disintegration of waste
activated sludge (WAS). J Hazard Mater. 2012 Jun 15;219-220:164-8. doi:
10.1016/j.jhazmat.2012.03.070. Epub 2012 Apr 3. PubMed PMID: 22521134.
4: Ye F, Liu X, Li Y. Effects of potassium ferrate on extracellular polymeric
substances (EPS) and physicochemical properties of excess activated sludge. J
Hazard Mater. 2012 Jan 15;199-200:158-63. doi: 10.1016/j.jhazmat.2011.10.071.
Epub 2011 Oct 29. PubMed PMID: 22104765.
Explore Compound Types








